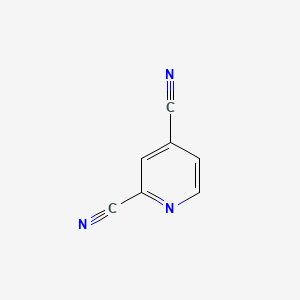

Pyridine-2,4-dicarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAGQMFURMNTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067448 | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29181-50-8 | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29181-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dicyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029181508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pyridinedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,4-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICYANOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2X384UBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2,4-dicarbonitrile (CAS 29181-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4-dicarbonitrile, a key heterocyclic compound, has garnered significant interest in medicinal chemistry, primarily for its potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities. Detailed experimental protocols and data are presented to facilitate further research and development efforts. The document highlights the compound's role as a scaffold in the design of novel therapeutics, particularly in the context of prion diseases.

Physicochemical Properties

This compound is a solid, stable under normal conditions, and is characterized by the following properties.[1][2][3][4][5][6] This data is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 29181-50-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₃N₃ | [2][3][4][6] |

| Molecular Weight | 129.12 g/mol | [2][3][4] |

| Melting Point | 89-93 °C | [1][2] |

| Boiling Point (Predicted) | 261.8 ± 20.0 °C | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |

| Appearance | Solid | [2] |

| Storage | Inert atmosphere, Room Temperature | [1][6] |

| SMILES | N#Cc1ccnc(c1)C#N | [2][6] |

| InChI | 1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of key functional groups. The most prominent feature is the nitrile (C≡N) stretching vibration.

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretching |

| ~1600-1400 | C=C and C=N stretching (aromatic ring) |

| ~3100-3000 | C-H stretching (aromatic) |

Note: This is a representative spectrum based on typical values for similar compounds and data from the NIST WebBook.[2][4]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Ion | m/z |

| [M]+ | 129.03 |

Note: Based on the molecular formula C₇H₃N₃.[2][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise arrangement of atoms. Predicted shifts for ¹H and ¹³C NMR are provided below.

¹H NMR (Predicted):

-

δ 9.0-9.2 ppm (d, 1H)

-

δ 8.2-8.4 ppm (dd, 1H)

-

δ 7.8-8.0 ppm (d, 1H)

¹³C NMR (Predicted):

-

δ 152-154 ppm

-

δ 140-142 ppm

-

δ 130-132 ppm

-

δ 125-127 ppm

-

δ 118-120 ppm

-

δ 115-117 ppm (CN)

-

δ 113-115 ppm (CN)

Synthesis of this compound

The synthesis of pyridine dicarbonitriles often involves multi-component reactions, which are efficient for creating molecular diversity.[7] A general approach for the synthesis of the pyridine dicarbonitrile scaffold is outlined below.

General Synthesis Workflow

Caption: General workflow for the synthesis of pyridine dicarbonitriles.

Experimental Protocol: Representative Synthesis of a Substituted Pyridine Dicarbonitrile

This protocol is adapted from methodologies used for synthesizing libraries of pyridine dicarbonitriles for drug discovery.[7]

Materials:

-

Appropriate aldehyde (1 mmol)

-

Malononitrile (2 mmol)

-

Thiol (if synthesizing a thio-substituted analog) (1 mmol)

-

Ethanol (10 mL)

-

Piperidine (0.1 mmol)

Procedure:

-

To a solution of the aldehyde and malononitrile in ethanol, add piperidine.

-

Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring by TLC.

-

If a thiol is used, it is added at this stage.

-

The reaction is often left open to the air to facilitate the final oxidation step to the pyridine ring.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Applications in Drug Discovery

The pyridine scaffold is a well-established privileged structure in medicinal chemistry.[8][9][10] this compound and its derivatives have emerged as promising candidates for the treatment of prion diseases.[1][3][7]

Mechanism of Action in Prion Diseases

Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPᶜ) into a pathogenic isoform (PrPˢᶜ). Pyridine dicarbonitriles are being investigated for their ability to interfere with this process.

Caption: Proposed mechanism of action for pyridine dicarbonitriles in prion disease.

Biological Data

Screening of libraries of pyridine dicarbonitrile derivatives has identified compounds with significant anti-prion activity. While specific IC₅₀ or EC₅₀ values for the parent this compound are not widely reported, related compounds have shown efficacy.

| Compound Class | Activity | EC₅₀ Range | Reference |

| Substituted Pyridine Dicarbonitriles | Inhibition of PrPˢᶜ formation | 2.5 - 9 µM | [1] |

This data underscores the potential of the this compound scaffold as a starting point for the development of potent anti-prion therapeutics.

Drug Development Workflow

The development of drugs based on this scaffold would typically follow a standard preclinical workflow.

Caption: Drug development workflow for pyridine dicarbonitrile-based therapeutics.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development community. Its straightforward, albeit needing optimization, synthesis and the promising biological activity of its derivatives against prion diseases make it a valuable scaffold for further investigation. This technical guide provides a foundational understanding of its properties and potential, aiming to support and accelerate research in this critical area of neurodegenerative disease. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

- 1. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dicyanopyridine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dicyanopyridine [webbook.nist.gov]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

Spectroscopic Profile of Pyridine-2,4-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyridine-2,4-dicarbonitrile (CAS No: 29181-50-8), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and verification of these findings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.15 | d | H-6 |

| 8.32 | s | H-3 |

| 8.05 | d | H-5 |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.5 | C-6 |

| 142.1 | C-2 |

| 131.9 | C-4 |

| 130.8 | C-5 |

| 126.2 | C-3 |

| 115.8 | CN (C-4) |

| 114.3 | CN (C-2) |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2240 | Strong | C≡N stretch (nitrile) |

| 1600 - 1450 | Medium | C=C and C=N stretching (aromatic ring) |

Source: NIST WebBook[1]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 129 | 100 | [M]⁺ (Molecular Ion) |

| 102 | 40 | [M-HCN]⁺ |

| 75 | 25 | [C₄H₂N]⁺ |

Source: NIST WebBook, Electron Ionization (EI)[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. A small amount of TMS (0.03% v/v) should be added as an internal reference for chemical shifts.

-

Transfer to NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming of the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the resulting spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr) (IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer with a sample holder for KBr pellets

Procedure:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place an empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum Acquisition: Place the KBr pellet containing the sample in the sample holder and acquire the IR spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass Spectrometer with an Electron Ionization (EI) source

-

Direct insertion probe or a gas chromatograph for sample introduction

Procedure:

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the ion source of the mass spectrometer, typically using a direct insertion probe. The probe is heated to volatilize the sample.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment into smaller, charged species.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

References

An In-depth Technical Guide on the Predicted ¹H and ¹³C NMR Chemical Shifts of Pyridine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for pyridine-2,4-dicarbonitrile. Due to the absence of direct experimental spectral data for this specific compound in the reviewed literature, this guide utilizes data from related monosubstituted pyridines—2-cyanopyridine and 4-cyanopyridine—to predict the chemical shifts. This approach leverages the principle of substituent additivity on the chemical shifts of the pyridine ring protons and carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts for this compound are estimated by considering the substituent chemical shift (SCS) effects of a cyano group at the C2 and C4 positions of the pyridine ring. The SCS values are derived from the experimental data of 2-cyanopyridine and 4-cyanopyridine relative to pyridine.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The prediction is based on the additive effect of the cyano groups on the pyridine ring protons.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~8.2 | d |

| H-5 | ~8.1 | dd |

| H-6 | ~9.0 | d |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 2. These values are estimated by considering the additive effects of the two cyano groups on the pyridine ring carbons.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~135 |

| C-3 | ~130 |

| C-4 | ~125 |

| C-5 | ~128 |

| C-6 | ~153 |

| CN (C-2) | ~117 |

| CN (C-4) | ~116 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

A general experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of pyridine derivatives is outlined below. This protocol is adaptable for this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift referencing.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

-

Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' in Bruker terminology) to obtain singlets for each carbon.

-

Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural elucidation.

Logical Relationship of NMR Data Analysis

The following diagram illustrates the logical workflow for the prediction and analysis of the NMR data for this compound.

Figure 1: Workflow for the prediction of NMR chemical shifts.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR chemical shifts for this compound. The provided experimental protocol offers a starting point for researchers to acquire their own data for this compound. It is important to note that the predicted chemical shifts should be confirmed by experimental data once it becomes available.

An In-Depth Technical Guide to the Infrared Spectroscopy of Pyridine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy absorption characteristics of Pyridine-2,4-dicarbonitrile. It includes a detailed summary of its primary absorption peaks, the experimental protocol for obtaining the spectrum, and a visualization of its synthesis pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in this compound.

Infrared Spectroscopy Absorption Peaks

The infrared spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the most significant peaks, as sourced from the National Institute of Standards and Technology (NIST) Gas-Phase Infrared Database, are summarized in the table below.[1]

| Wavenumber (cm⁻¹) | Transmittance | Functional Group Assignment | Vibrational Mode |

| 2245 | ~0.92 | Nitrile (C≡N) | Symmetric Stretch |

| 1585 | ~0.97 | Aromatic Ring (C=C, C=N) | Ring Stretch |

| 1550 | ~0.98 | Aromatic Ring (C=C, C=N) | Ring Stretch |

| 1475 | ~0.96 | Aromatic Ring (C=C, C=N) | Ring Stretch |

| 1425 | ~0.95 | Aromatic C-H | In-plane Bend |

| 1260 | ~0.97 | Aromatic C-H | In-plane Bend |

| 1195 | ~0.98 | Aromatic C-H | In-plane Bend |

| 825 | ~0.94 | Aromatic C-H | Out-of-plane Bend |

| 760 | ~0.96 | Aromatic Ring | Ring Bend |

Experimental Protocol

The provided infrared spectrum for this compound is a gas-phase spectrum obtained from the NIST/EPA Gas-Phase Infrared Database.[1] The following outlines a general experimental protocol for obtaining such a spectrum, based on standard practices for gas-phase Fourier Transform Infrared (FTIR) spectroscopy.

Instrumentation: A high-resolution FTIR spectrometer is employed for data acquisition.

Sample Preparation: A small quantity of solid this compound is placed in a gas cell. The cell is then heated to a temperature sufficient to vaporize the sample and obtain a suitable vapor pressure for measurement. The cell is typically equipped with infrared-transparent windows (e.g., KBr or NaCl).

Data Acquisition:

-

The sample chamber is evacuated to remove atmospheric gases (e.g., water vapor, carbon dioxide) that have strong infrared absorptions and could interfere with the sample spectrum.

-

A background spectrum of the empty, heated gas cell is recorded. This spectrum accounts for any signals from the instrument and the cell itself.

-

The vaporized sample is introduced into the gas cell at a controlled pressure.

-

The infrared spectrum of the sample is then recorded by passing an infrared beam through the cell.

-

The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Synthesis of this compound

A common synthetic route to this compound involves the cyanation of a pyridine precursor. One documented method starts from 4-cyanopyridine. The following diagram illustrates a plausible synthetic workflow.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pyridine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2,4-dicarbonitrile, also known as 2,4-dicyanopyridine, is a heterocyclic organic compound featuring a pyridine ring substituted with two nitrile (cyano) groups at positions 2 and 4. This arrangement of functional groups imparts a unique electronic character to the molecule, making it a valuable building block in medicinal chemistry and materials science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the electron-withdrawing nature of the two nitrile groups makes the aromatic ring susceptible to certain nucleophilic reactions.[1][2] Derivatives of pyridine dicarbonitrile have garnered significant attention for their diverse biological activities, including potential as anti-prion agents and their anti-proliferative effects against various cancer cell lines.[1] This guide provides a comprehensive overview of the known physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₃N₃ | [3][4][5] |

| Molecular Weight | 129.12 g/mol | [5][6][7] |

| Appearance | Off-white to pink or gray solid | [3] |

| Melting Point | 89-93 °C (lit.) | [3][5][6][8] |

| Boiling Point | 261.8 ± 20.0 °C (Predicted) | [3][8] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3][8] |

| pKa (of conjugate acid) | -3.67 ± 0.10 (Predicted) | [3][8] |

| CAS Number | 29181-50-8 | [3][4] |

| IUPAC Name | This compound | [4] |

| InChI Key | HLAGQMFURMNTLW-UHFFFAOYSA-N | [3][4][5] |

| SMILES | N#Cc1ccnc(c1)C#N | [5] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While a comprehensive public database of its NMR spectra is not available, predicted data based on the analysis of similar structures is presented below. Infrared and mass spectrometry data are more readily accessible.

Table 2: Summary of Key Spectroscopic Data for this compound

| Spectrum Type | Key Features / Peaks | Reference / Note |

| ¹H NMR | δ ~ 9.1 ppm (d, 1H, H6), δ ~ 8.2 ppm (d, 1H, H5), δ ~ 8.0 ppm (s, 1H, H3) | Predicted values based on substituted pyridine derivatives. |

| ¹³C NMR | δ ~ 152 ppm (C6), δ ~ 145 ppm (C2), δ ~ 132 ppm (C4), δ ~ 130 ppm (C5), δ ~ 120 ppm (C3), δ ~ 116 ppm (CN), δ ~ 114 ppm (CN) | Predicted values. Aromatic carbons are deshielded. Nitrile carbons appear in a characteristic range.[9] |

| Infrared (IR) | ~2235 cm⁻¹ (C≡N stretch), ~1600-1400 cm⁻¹ (C=C and C=N aromatic ring stretches) | The strong absorption from the C≡N stretch is a key diagnostic peak.[4] |

| Mass Spec (EI) | m/z 129 (M⁺, molecular ion), fragments corresponding to loss of HCN | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Protocol 1: Synthesis of Pyridine Dicarbonitrile Derivatives (General Method)

The synthesis of functionalized pyridine dicarbonitriles is often achieved via a one-pot, multi-component reaction. This protocol is a generalized procedure adapted from methods used for synthesizing similar 2-amino-3,5-dicarbonitrile pyridine derivatives and can serve as a starting point for the synthesis of this compound precursors.[1]

Objective: To synthesize a substituted pyridine dicarbonitrile scaffold.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

Thiol (e.g., thiophenol)

-

Base catalyst (e.g., piperidine or triethylamine)

-

Ethanol (solvent)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

-

Filtration apparatus

Procedure:

-

To a round-bottom flask containing ethanol, add the aromatic aldehyde (1 equivalent), malononitrile (2 equivalents), and the thiol (1 equivalent).

-

Add a catalytic amount of a base, such as piperidine or triethylamine (e.g., 10 mol%).

-

Stir the mixture at room temperature or under gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically cooled, and the precipitated product is collected by vacuum filtration.

-

The crude product is washed with cold ethanol to remove unreacted starting materials and catalyst.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Logical Workflow for Synthesis:

Caption: Workflow for the multi-component synthesis of pyridine dicarbonitrile derivatives.

Protocol 2: Characterization Methods

1. Melting Point Determination:

-

Objective: To determine the melting range of the synthesized compound as an indicator of purity.

-

Instrumentation: Digital melting point apparatus.

-

Procedure:

-

A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to about 15-20 °C below the expected melting point (89-93 °C).

-

The heating rate is then slowed to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2. A narrow range (e.g., < 2 °C) indicates high purity.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

3. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Procedure (ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands, paying close attention to the C≡N stretch (~2235 cm⁻¹) and the aromatic ring vibrations.

-

4. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Procedure (EI-MS):

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z) ratio.

-

Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and major fragment ions.

-

Reactivity and Biological Significance

The chemical reactivity of this compound is governed by the interplay between the electron-deficient pyridine ring and the two nitrile functional groups. The pyridine nitrogen is basic, though its basicity is significantly reduced by the electron-withdrawing nitrile groups. The ring is deactivated towards electrophilic aromatic substitution but activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen (C2, C4, C6).

The nitrile groups can undergo various transformations, such as hydrolysis to carboxylic acids or amides, and reduction to amines. These reactions provide a versatile handle for creating a diverse library of derivatives for drug discovery and other applications.

Biological Activity and Signaling Pathways

Derivatives of the pyridine dicarbonitrile scaffold have shown promising biological activities. Notably, they have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in diseases like cancer. Two such important pathways are the c-MET and VEGFR-2 signaling cascades, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[10]

The c-MET receptor tyrosine kinase, upon binding its ligand HGF, activates downstream pathways including PI3K/AKT, MAPK/RAS, and STAT.[6][11] Aberrant activation of this pathway is implicated in tumor growth and metastasis.[11][12] Small molecule inhibitors that target the ATP-binding site of kinases like c-MET are a major focus of modern cancer therapy.

Caption: Simplified c-MET signaling pathway, a target for pyridine-based inhibitors.

Conclusion

This compound is a synthetically versatile molecule with significant potential in the development of new therapeutics and functional materials. Its physical and chemical properties are dictated by the unique electronic arrangement of its pyridine and dinitrile moieties. While a complete experimental dataset for this specific compound is not fully available in public literature, this guide consolidates the existing information and provides standardized protocols to aid researchers in their work. The established link between pyridine-based structures and the inhibition of critical oncogenic signaling pathways underscores the importance of continued research into compounds like this compound and its derivatives.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. commerce.bio-rad.com [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. testbook.com [testbook.com]

- 10. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 11. c-MET [abbviescience.com]

- 12. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Solubility of Pyridine-2,4-dicarbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-2,4-dicarbonitrile. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's structural characteristics and offers detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound, also known as 2,4-dicyanopyridine, is a heterocyclic organic compound with the chemical formula C₇H₃N₃.[1][2] It consists of a pyridine ring substituted with two nitrile (-C≡N) groups at the 2 and 4 positions. The presence of the nitrogen atom in the pyridine ring and the two cyano groups makes the molecule polar. This polarity is a key determinant of its solubility in various solvents. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals.[3]

Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Predicted Solubility of this compound |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Expected to be soluble |

| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | Expected to be soluble |

| Acetone | CH₃COCH₃ | Polar Aprotic | Expected to be soluble to moderately soluble |

| Ethanol | C₂H₅OH | Polar Protic | Expected to be moderately soluble |

| Methanol | CH₃OH | Polar Protic | Expected to be moderately soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Expected to be sparingly soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Expected to be sparingly soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | Moderately Polar | Expected to be sparingly soluble |

| Toluene | C₇H₈ | Non-polar | Expected to be poorly soluble or insoluble |

| Hexane | C₆H₁₄ | Non-polar | Expected to be insoluble |

Disclaimer: The predicted solubilities are based on the chemical structure and polarity of this compound and the solvents. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common methods for determining the solubility of a solid organic compound like this compound.

This method directly measures the mass of the solute that can dissolve in a given mass or volume of a solvent to form a saturated solution at a specific temperature.[4][5][6]

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Conical flasks with stoppers

-

Volumetric pipettes

-

Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

-

Pre-weighed evaporating dishes or vials

-

Drying oven or rotary evaporator

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume (e.g., 25 mL) of the chosen organic solvent. An excess of the solid should be visible at the bottom of the flask to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed in the constant temperature bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 10 mL) using a pipette.

-

Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish. The filter should also be at the experimental temperature to prevent precipitation.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the evaporating dish with the filtered saturated solution.

-

Evaporate the solvent from the solution. This can be done by placing the dish in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation:

-

Mass of the empty evaporating dish = M₁

-

Mass of the dish + saturated solution = M₂

-

Mass of the dish + dried solute = M₃

-

Mass of the solute = M₃ - M₁

-

Mass of the solvent = M₂ - M₃

-

Solubility (in g/100 g of solvent) = [(M₃ - M₁) / (M₂ - M₃)] × 100

This method is useful if the compound has a chromophore that absorbs light in the UV-Vis range and is suitable for determining the solubility of sparingly soluble compounds.[7][8][9]

Objective: To determine the concentration of this compound in a saturated solution using its absorbance of UV-Vis light.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s) (must be transparent in the UV-Vis range of interest)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute, known concentration solution of this compound in the chosen solvent.

-

Scan the solution in the UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known high concentration.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the intercept) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 20730-07-8: pyridine-2,5-dicarbonitrile | CymitQuimica [cymitquimica.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. pharmajournal.net [pharmajournal.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Early Synthesis of Pyridine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a foundational, multi-step synthesis of Pyridine-2,4-dicarbonitrile. While a singular "discovery" publication for this compound is not readily apparent in surveyed historical literature, the following pathway represents a classic and early methodological approach for the preparation of cyanopyridines from readily available starting materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two reactive nitrile groups make it an important precursor for the synthesis of a variety of more complex molecules, including ligands for metal complexes, functional dyes, and pharmacologically active agents. The early synthesis of this compound can be conceptually traced through a logical sequence of well-established chemical transformations starting from 2,4-lutidine. This guide will focus on a three-step synthesis:

-

Oxidation: The conversion of the methyl groups of 2,4-lutidine to carboxylic acids.

-

Amidation: The transformation of the resulting pyridine-2,4-dicarboxylic acid into pyridine-2,4-dicarboxamide.

-

Dehydration: The final step to yield this compound.

Each step is detailed with a representative experimental protocol, and the overall workflow is visualized.

Synthetic Pathway Overview

The synthesis of this compound from 2,4-lutidine is a classic example of functional group manipulation on the pyridine ring. The methyl groups are progressively oxidized and converted to the desired nitrile functionalities.

Caption: Synthetic pathway from 2,4-Lutidine to this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for each key transformation. The quantitative data, where available from analogous historical procedures, are summarized in tables.

The oxidation of the methyl groups of 2,4-lutidine can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄). This reaction is typically carried out in an aqueous medium under heating.

Experimental Protocol:

-

A solution of potassium permanganate (e.g., 4 parts by weight) in water (e.g., 100 parts by volume) is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

2,4-Lutidine (e.g., 1 part by weight) is added to the solution.

-

The mixture is heated to reflux with vigorous stirring for several hours until the purple color of the permanganate has disappeared.

-

The hot solution is filtered to remove the manganese dioxide precipitate.

-

The filtrate is concentrated by evaporation and then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the pyridine-2,4-dicarboxylic acid.

-

The crude product is collected by filtration, washed with cold water, and can be recrystallized from water to afford the pure dicarboxylic acid.

Table 1: Quantitative Data for the Oxidation of 2,4-Lutidine

| Parameter | Value |

| Starting Material | 2,4-Lutidine |

| Key Reagent | Potassium Permanganate (KMnO₄) |

| Solvent | Water |

| Reaction Temperature | Reflux |

| Typical Yield | 50-70% |

| Melting Point of Product | 248-250 °C (decomposes) |

The conversion of the dicarboxylic acid to the corresponding dicarboxamide can be achieved through the formation of an activated acyl species (like an acyl chloride) followed by reaction with ammonia.

Experimental Protocol:

-

Pyridine-2,4-dicarboxylic acid is suspended in an excess of thionyl chloride (SOCl₂).

-

A catalytic amount of dimethylformamide (DMF) may be added.

-

The mixture is heated at reflux until the solid has dissolved and the evolution of HCl and SO₂ gases ceases.

-

The excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude pyridine-2,4-dicarbonyl chloride is dissolved in a dry, inert solvent (e.g., dioxane or THF).

-

This solution is added dropwise to a cooled, concentrated aqueous solution of ammonia with vigorous stirring.

-

The precipitated pyridine-2,4-dicarboxamide is collected by filtration, washed with cold water, and dried.

Table 2: Quantitative Data for the Amidation Reaction

| Parameter | Value |

| Starting Material | Pyridine-2,4-dicarboxylic Acid |

| Key Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) |

| Solvent | Dioxane or THF |

| Reaction Temperature | 0 °C to room temperature for amidation |

| Typical Yield | 75-90% |

| Melting Point of Product | 268-270 °C |

The final step is the dehydration of the dicarboxamide to the dinitrile. This is typically accomplished using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅).

Experimental Protocol:

-

Pyridine-2,4-dicarboxamide is intimately mixed with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), in a flask equipped for distillation.

-

The mixture is gently heated under reduced pressure.

-

The this compound sublimes or distills and is collected on a cold finger or in the receiving flask.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Table 3: Quantitative Data for the Dehydration Reaction

| Parameter | Value |

| Starting Material | Pyridine-2,4-dicarboxamide |

| Key Reagent | Phosphorus Pentoxide (P₂O₅) |

| Reaction Condition | Heating under vacuum |

| Typical Yield | 60-80% |

| Melting Point of Product | 89-93 °C |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,4-lutidine represents a robust and historically significant approach to accessing this important chemical intermediate. The three-step process involving oxidation, amidation, and dehydration utilizes fundamental organic transformations that are central to the synthesis of a wide range of nitrogen-containing heterocyclic compounds. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug development and organic synthesis.

Theoretical and Computational Insights into Pyridine-2,4-dicarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,4-dicarbonitrile is a heterocyclic organic compound with a pyridine core functionalized with two nitrile groups. This arrangement of electron-withdrawing nitrile groups on the pyridine ring suggests unique electronic and chemical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to characterize this compound. While dedicated experimental and computational studies on this specific isomer are limited in the public domain, this document outlines the established protocols based on studies of analogous pyridine derivatives. The guide details the computational approaches for geometry optimization, vibrational and electronic spectra simulation, and the analysis of molecular orbital properties. Furthermore, it presents a standardized workflow for such theoretical investigations, offering a foundational framework for researchers exploring the properties and potential applications of this compound and related compounds.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents. Nitrile groups, being strong electron-withdrawing groups, significantly modulate the electron density distribution within the aromatic ring, influencing its reactivity, intermolecular interactions, and spectroscopic signatures. This compound, with its specific substitution pattern, presents an interesting case for theoretical and computational exploration to elucidate its structural, electronic, and vibrational characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for predicting the properties of such molecules with high accuracy. This guide focuses on the application of these methods to this compound.

Molecular Structure and Geometry

The initial step in the computational analysis of a molecule is the optimization of its geometry to find the lowest energy conformation. This is typically achieved using DFT methods.

Computational Protocol for Geometry Optimization

A common and reliable method for geometry optimization involves the use of DFT with a suitable functional and basis set.

-

Methodology: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.

-

Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions on all atoms and polarization functions on both heavy atoms and hydrogens. This level of theory is generally sufficient for accurate geometry predictions of organic molecules.

-

Software: Gaussian, ORCA, or other quantum chemistry software packages can be used for these calculations.

-

Procedure: An initial guess for the molecular structure is built, and the energy is minimized with respect to all atomic coordinates until a stationary point on the potential energy surface is reached. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).

Predicted Geometrical Parameters

The following table presents representative optimized geometrical parameters for this compound based on DFT calculations of similar pyridine derivatives. Note: These are not experimentally verified values for this compound but are illustrative of the expected bond lengths and angles.

| Parameter | Value (Angstrom Å or Degrees °) |

| Bond Lengths (Å) | |

| C2-C3 | ~1.39 |

| C3-C4 | ~1.39 |

| C4-C5 | ~1.39 |

| C5-C6 | ~1.39 |

| N1-C2 | ~1.34 |

| N1-C6 | ~1.34 |

| C2-C7 (Nitrile) | ~1.45 |

| C7≡N8 (Nitrile) | ~1.15 |

| C4-C9 (Nitrile) | ~1.45 |

| C9≡N10 (Nitrile) | ~1.15 |

| Bond Angles (°) | |

| N1-C2-C3 | ~123 |

| C2-C3-C4 | ~118 |

| C3-C4-C5 | ~119 |

| C4-C5-C6 | ~118 |

| C5-C6-N1 | ~123 |

| C6-N1-C2 | ~117 |

| C3-C2-C7 | ~119 |

| N1-C2-C7 | ~118 |

| C3-C4-C9 | ~120 |

| C5-C4-C9 | ~121 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict these spectra with high accuracy, aiding in the interpretation of experimental data.

Computational Protocol for Vibrational Frequencies

The same level of theory used for geometry optimization is typically employed for frequency calculations.

-

Methodology: DFT/B3LYP/6-311++G(d,p)

-

Procedure: Following geometry optimization, harmonic vibrational frequencies are calculated. The resulting frequencies are often systematically overestimated compared to experimental values. Therefore, a scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) is commonly applied to improve agreement with experimental data.

Predicted Vibrational Frequencies

The table below lists the expected prominent vibrational modes and their approximate frequencies for this compound.

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |

| C-H stretching | 3100 - 3000 | Aromatic C-H bond vibrations |

| C≡N stretching | 2240 - 2220 | Characteristic nitrile group stretch |

| C=C/C=N ring stretching | 1600 - 1400 | Vibrations of the pyridine ring framework |

| C-H in-plane bending | 1300 - 1000 | Bending of aromatic C-H bonds within the plane |

| C-H out-of-plane bending | 900 - 650 | Bending of aromatic C-H bonds out of the plane |

Electronic Properties and Spectra

The electronic properties of a molecule, such as its electronic transitions and molecular orbital energies, are crucial for understanding its reactivity and potential applications in areas like drug design and materials science.

Computational Protocol for Electronic Properties

Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis spectra.

-

Methodology: TD-DFT//B3LYP/6-311++G(d,p)

-

Procedure: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the energies and oscillator strengths of the lowest-lying electronic transitions. These results can be used to generate a theoretical UV-Vis spectrum. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic behavior.

Molecular Orbital Analysis

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which an electron is most easily removed. For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital to which an electron is most easily added. The presence of the electron-withdrawing nitrile groups is expected to lower the energy of the LUMO, which will likely have significant contributions from the π* orbitals of the nitrile groups and the pyridine ring.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Predicted Electronic Transitions

The following table summarizes the expected electronic transitions for this compound.

| Transition | Approximate Wavelength (nm) | Description |

| π → π | 200 - 300 | Electronic transitions within the aromatic system |

| n → π | > 300 | Transition involving non-bonding electrons on the nitrogen atom |

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical and computational study of a molecule like this compound.

Logical Relationship of Properties

The following diagram illustrates the logical relationship between the computational methods and the molecular properties they help to elucidate.

An In-depth Technical Guide to the Reactivity and Electronic Properties of Pyridine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and electronic properties of Pyridine-2,4-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the molecule's electronic landscape, predicts its reactivity towards various chemical transformations, and provides available experimental data to support these theoretical insights.

Electronic Properties

The electronic character of this compound is dominated by the electron-withdrawing nature of both the pyridine nitrogen and the two nitrile groups. This creates a significantly electron-deficient aromatic ring, which dictates its reactivity.

Computational Data

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 60.47 Ų | [ChemScene] |

| LogP | 0.82496 | [ChemScene] |

| Hydrogen Bond Acceptors | 3 | [ChemScene] |

| Hydrogen Bond Donors | 0 | [ChemScene] |

| Rotatable Bonds | 0 | [ChemScene] |

Note: These values are computationally predicted and should be used as a guide. Further experimental verification is recommended.

Reactivity of the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for the pyridine ring in this molecule is nucleophilic aromatic substitution. The positions most susceptible to attack are C2 and C4, as the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, leading to greater stabilization.[1][2][3]

Logical Relationship of Nucleophilic Attack:

References

An In-depth Technical Guide to the Tautomerism and Resonance Structures of Pyridine-2,4-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of Pyridine-2,4-dicarbonitrile, with a specific focus on its potential tautomeric forms and contributing resonance structures. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's stability, reactivity, and potential intermolecular interactions.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₇H₃N₃.[1] Its structure consists of a pyridine ring substituted with two nitrile (-C≡N) groups at positions 2 and 4. The presence of the electron-withdrawing nitrile groups significantly influences the electronic properties of the pyridine ring, impacting its reactivity and potential as a scaffold in medicinal chemistry. Pyridine dicarbonitrile derivatives have been investigated for their potential as therapeutics for prion diseases and as adenosine receptor ligands.

Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This phenomenon is most commonly observed in compounds containing functional groups such as hydroxyl or amino groups adjacent to a double bond, allowing for proton transfer.

In the case of this compound, significant tautomerism is not expected under normal conditions. The molecule lacks the typical functional groups that facilitate proton migration to form stable tautomers. The hydrogen atom is bonded to a carbon atom of the aromatic ring and is not sufficiently acidic to readily migrate to one of the nitrogen atoms of the nitrile groups or the pyridine ring. Computational studies on related pyridine derivatives have shown that for tautomerism to be significant, there needs to be a favorable energetic pathway for proton transfer, which is absent in this molecule. While computational studies have been performed on the tautomerism of hydroxypyridines and aminopyridines, similar in-depth studies specifically for this compound are not prevalent in the literature, likely due to its predicted tautomeric stability.

Resonance Structures of this compound

Resonance theory is a key concept in understanding the electronic structure and stability of aromatic compounds. The delocalization of π-electrons across the pyridine ring and the nitrile substituents can be represented by a series of contributing resonance structures. The actual structure of the molecule is a hybrid of these canonical forms.

The key resonance structures of this compound are depicted below. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the two nitrile groups leads to the delocalization of positive charge onto the carbon atoms of the ring, particularly at the ortho and para positions relative to the ring nitrogen.

Caption: Canonical resonance structures of this compound.

The resonance hybrid has significant contributions from structures where a positive charge is located on the carbon atoms at positions 3, 5, and 6, and a negative charge is on the nitrogen atoms of the nitrile groups and the pyridine ring. The delocalization of electrons makes the pyridine ring less susceptible to electrophilic attack compared to benzene.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound, which are crucial for its identification and characterization in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₃N₃ | [1] |

| Molecular Weight | 129.12 g/mol | [2] |

| CAS Number | 29181-50-8 | [2] |

| Appearance | Off-white to pink solid | [3] |

| Melting Point | 89-93 °C | [3] |

| Boiling Point | 261.8 ± 20.0 °C (Predicted) | [3] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | -3.67 ± 0.10 (Predicted) | [3] |

| IR Spectrum (Gas Phase) | Major peaks indicative of C≡N stretch, C=N and C=C ring stretches, and C-H aromatic stretches. | [4] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to pyridine dicarbonitriles involves a multi-component reaction. While specific protocols for the 2,4-isomer can vary, a general approach is outlined below based on the synthesis of related dicyanopyridines.

General Procedure for the Synthesis of Substituted Pyridine-3,5-dicarbonitriles:

-

Reactants: An appropriate aldehyde, malononitrile, and a thiol.

-

Catalyst: An amine base such as piperidine or an ionic base like tetrabutylammonium hydroxide (TBAH).

-

Solvent: Ethanol or acetonitrile.

-

Methodology:

-

The aldehyde, malononitrile, and thiol are dissolved in the chosen solvent.

-

The base catalyst is added to the mixture.

-

The reaction is stirred at room temperature or heated, depending on the specific substrates and catalyst used.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

-

The final step of the reaction involves the oxidation of a 1,4-dihydropyridine intermediate to the aromatic pyridine product. The mechanism of this oxidation can be influenced by the choice of catalyst and solvent.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or a Nujol mull. Gas-phase IR spectra can also be obtained.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

~2230 cm⁻¹: C≡N stretching vibration.

-

~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Spectroscopy: The spectrum will show signals for the three aromatic protons on the pyridine ring. The chemical shifts and coupling constants will be characteristic of the substitution pattern. Protons adjacent to the electron-withdrawing nitrogen and nitrile groups are expected to be shifted downfield.

-

¹³C NMR Spectroscopy: The spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons of the nitrile groups will appear at a characteristic downfield chemical shift, and the chemical shifts of the ring carbons will be influenced by the nitrogen atom and the nitrile substituents.

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis of this compound's structure.

Caption: Workflow for the structural analysis of this compound.

Conclusion

This compound is a structurally stable aromatic molecule with limited potential for tautomerism under standard conditions. Its electronic character is significantly influenced by the delocalization of π-electrons, as described by its resonance structures. The electron-withdrawing nature of the pyridine nitrogen and the dinitrile substituents creates regions of positive charge on the aromatic ring, which is a key determinant of its reactivity. A thorough understanding of its electronic structure, supported by the spectroscopic and computational data presented in this guide, is essential for the rational design of novel therapeutic agents based on this scaffold.

References

- 1. PubChemLite - this compound (C7H3N3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Pyridine-2,4-dicarbonitrile from 4-Cyanopyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the two-step synthesis of pyridine-2,4-dicarbonitrile, a valuable building block in medicinal chemistry and materials science, starting from the readily available 4-cyanopyridine. The synthesis involves an initial carbamoylation at the C2 position, followed by dehydration of the resulting carboxamide.

Introduction

This compound is a key intermediate in the synthesis of various functional molecules. Its dinitrile functionality allows for diverse chemical transformations, making it a versatile precursor for the development of novel pharmaceuticals and functional materials. This protocol outlines a reliable and scalable method for its preparation from 4-cyanopyridine.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

-

Carbamoylation: 4-Cyanopyridine is reacted with formamide in the presence of sulfuric acid to yield 4-cyano-2-pyridinecarboxamide.

-

Dehydration: The resulting 4-cyano-2-pyridinecarboxamide is dehydrated to afford the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide

This protocol is adapted from a patented procedure, providing a robust method for the selective carbamoylation of 4-cyanopyridine at the 2-position.

Materials:

-

4-Cyanopyridine

-

Acetonitrile

-

Sulfuric acid (98%)

-

Formamide

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Condenser

-

Filtration apparatus

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with 85 g (0.82 mol) of 4-cyanopyridine and 700 ml of acetonitrile.

-

Stir the mixture at room temperature to dissolve the 4-cyanopyridine.

-

Carefully add 32.4 g (0.32 mol) of 98% sulfuric acid to the solution. A white suspension will form.

-

Heat the suspension to 60°C with stirring.

-

In a separate beaker, prepare a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.

-

Add the formamide solution to the heated suspension of 4-cyanopyridine and sulfuric acid.

-

Maintain the reaction mixture at 60°C for 75 minutes.

-

After the reaction is complete, add 880 ml of water to the flask.

-

Distill off the acetonitrile/water azeotrope under reduced pressure.

-

Cool the resulting white-yellow suspension to room temperature and filter the solid product.

-

Wash the filter cake with water and dry under vacuum to yield 4-cyano-2-pyridinecarboxamide.

Step 2: Synthesis of this compound

This protocol employs a common and effective method for the dehydration of primary amides to nitriles using trifluoroacetic anhydride (TFAA) and pyridine.

Materials:

-

4-Cyano-2-pyridinecarboxamide

-

Anhydrous dichloromethane (DCM)

-